molecular formula C11H10ClN B1503410 1-(2-Chlorophenyl)cyclobutanecarbonitrile CAS No. 28049-59-4

1-(2-Chlorophenyl)cyclobutanecarbonitrile

Cat. No. B1503410
CAS RN: 28049-59-4
M. Wt: 191.65 g/mol
InChI Key: RNOSYTRHCBPNJB-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)cyclobutanecarbonitrile is a chemical compound with the CAS Number: 28049-59-4 . It has a molecular weight of 191.66 . The IUPAC name for this compound is 1-(2-chlorophenyl)cyclobutanecarbonitrile . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 1-(2-Chlorophenyl)cyclobutanecarbonitrile is C11H10ClN . The InChI code for this compound is 1S/C11H10ClN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 .


Physical And Chemical Properties Analysis

1-(2-Chlorophenyl)cyclobutanecarbonitrile is a solid at room temperature . It has a molecular weight of 191.66 and a molecular formula of C11H10ClN .

Scientific Research Applications

Environmental Persistence and Human Exposure

Chlorinated hydrocarbons, including compounds similar to 1-(2-Chlorophenyl)cyclobutanecarbonitrile, have been extensively studied for their environmental persistence and bioaccumulation. For instance, studies on persistent organic pollutants (POPs) have shown that these substances can accumulate in human tissues, leading to potential health risks. Research indicates that nearly all individuals are exposed to certain phthalates, bisphenol A, triclosan, and at least two parabens, highlighting widespread exposure to non-persistent chemicals (Frederiksen et al., 2014).

Health Implications

Chlorinated hydrocarbons have been linked to various health outcomes. For example, exposure to certain chlorinated compounds has been associated with reproductive disorders and potential etiological roles in repeated miscarriages (Gerhard et al., 1998). Additionally, exposure to DDT and its metabolites, which share structural similarities with other chlorinated hydrocarbons, has been studied for its impact on human health, including its association with preterm births and developmental effects in newborns (Longnecker et al., 2001).

Environmental and Toxicological Studies

The environmental impact of chlorinated hydrocarbons, including their presence in ecosystems and potential toxicological effects, is a significant area of research. For instance, studies have assessed the levels of persistent organic pollutants in blood plasma of residents in various regions, indicating the global spread and human exposure to these substances (Qin et al., 2011). Such research underscores the importance of monitoring and understanding the environmental fate and health implications of chlorinated hydrocarbons.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

1-(2-chlorophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOSYTRHCBPNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696740
Record name 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)cyclobutanecarbonitrile

CAS RN

28049-59-4
Record name 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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